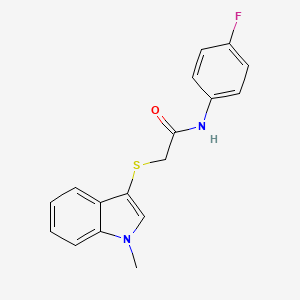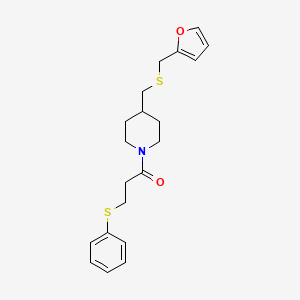![molecular formula C18H21N5O2 B2637422 1-methyl-8-(3-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 872839-89-9](/img/no-structure.png)
1-methyl-8-(3-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-8-(3-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione, often referred to as MPTP , is an organic compound. It falls under the category of tetrahydropyridines . While MPTP itself lacks psychoactive effects, it holds significant scientific interest due to its role as a precursor to the neurotoxin MPP+ . MPP+ is notorious for causing permanent symptoms of Parkinson’s disease by selectively damaging dopaminergic neurons in the substantia nigra of the brain .
Molecular Structure Analysis
The molecular formula of MPTP is C12H15N , with a molar mass of approximately 173.26 g/mol . Its chemical structure comprises a tetrahydropyridine ring system, with substituents at various positions. The 1-methyl-4-phenylpyridinium (MPP+) cation, derived from MPTP, plays a crucial role in its neurotoxic effects. The specific arrangement of atoms within the imidazo[2,1-f]purine scaffold influences its biological activity .
Physical And Chemical Properties Analysis
- Melting Point : Approximately 40°C (104°F) .
- Boiling Point : Ranges from 128 to 132°C (262 to 270°F) at 12 Torr .
- Solubility in Water : Slightly soluble .
Mecanismo De Acción
MPP+ primarily targets dopamine-producing neurons in the pars compacta of the substantia nigra. By disrupting mitochondrial function, it triggers oxidative stress and neuronal death. The resulting loss of dopaminergic neurons leads to the characteristic motor symptoms of Parkinson’s disease, including tremors, rigidity, and bradykinesia .
Safety and Hazards
Direcciones Futuras
Research on MPTP continues to explore its role in Parkinson’s disease pathogenesis, potential therapeutic interventions, and novel drug development. Further investigations into its precise mechanisms and interactions within the brain are crucial for advancing our understanding of neurodegenerative disorders .
: MPTP - Wikipedia : 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl- - NIST Chemistry WebBook
Propiedades
| 872839-89-9 | |
Fórmula molecular |
C18H21N5O2 |
Peso molecular |
339.399 |
Nombre IUPAC |
4-methyl-6-(3-methylphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C18H21N5O2/c1-4-8-23-16(24)14-15(20(3)18(23)25)19-17-21(9-10-22(14)17)13-7-5-6-12(2)11-13/h5-7,11H,4,8-10H2,1-3H3 |
Clave InChI |
KRVNERZDHNEZET-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=CC(=C4)C)N(C1=O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Chloro-2-methoxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2637339.png)
![(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2637342.png)
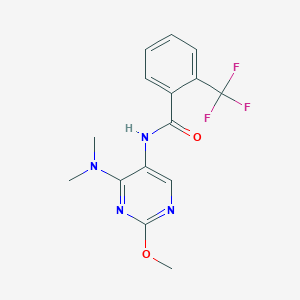
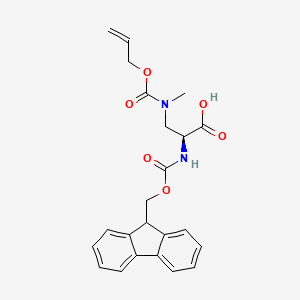

![N-pentyl-1-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2637347.png)
![exo-8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B2637348.png)
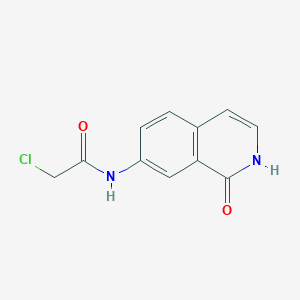
![N-(6-methoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2637352.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)thiophene-3-carboxamide](/img/structure/B2637356.png)
![3-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B2637358.png)
